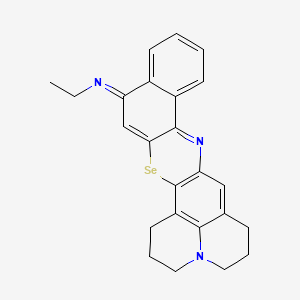
Photoacoustic contrast agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photoacoustic contrast agent-2 is a specialized compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging. This compound enhances the contrast in photoacoustic imaging, allowing for better visualization of biological tissues and molecular processes. It is particularly useful in biomedical research and clinical diagnostics due to its ability to provide high-resolution images at significant depths.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of photoacoustic contrast agent-2 involves several steps. One common method includes the use of organic dyes with long conjugated double bonds or ring structures. These dyes are synthesized through a series of chemical reactions, including condensation and cyclization reactions, under controlled conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves the precise control of temperature, pressure, and reaction time to achieve the desired product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and concentration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Photoacoustic contrast agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the this compound molecule. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Photoacoustic contrast agent-2 has a wide range of applications in scientific research:
Chemistry: Used in the study of molecular interactions and reaction mechanisms.
Biology: Employed in the visualization of cellular and subcellular structures.
Medicine: Utilized in the diagnosis and monitoring of diseases, such as cancer and cardiovascular conditions.
Industry: Applied in the development of new imaging technologies and diagnostic tools
Mécanisme D'action
The mechanism of action of photoacoustic contrast agent-2 involves the absorption of light energy, which is then converted into acoustic waves. This process, known as the photoacoustic effect, allows for the generation of high-resolution images. The molecular targets of this compound include chromophores within biological tissues, which absorb the light and produce the acoustic signals. The pathways involved in this process include the excitation of electrons and the subsequent release of energy as sound waves .
Comparaison Avec Des Composés Similaires
Photoacoustic contrast agent-2 is unique in its ability to provide high contrast and resolution in photoacoustic imaging. Similar compounds include:
Indocyanine Green: Used for blood flow imaging but has limitations in targeting specific tissues.
Gold Nanoparticles: Provide excellent contrast but may have issues with biocompatibility.
Semiconducting Polymeric Nanoparticles: Offer good contrast and biocompatibility but may be more complex to synthesize
Propriétés
Formule moléculaire |
C24H23N3Se |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3Se/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
Clé InChI |
JRALKXWBHWGNRG-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
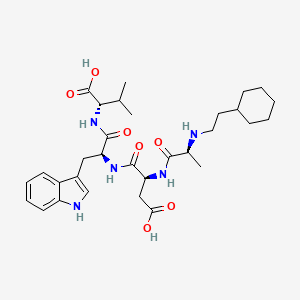
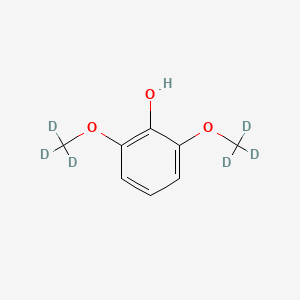
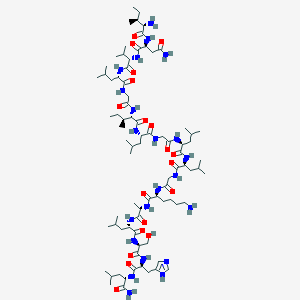
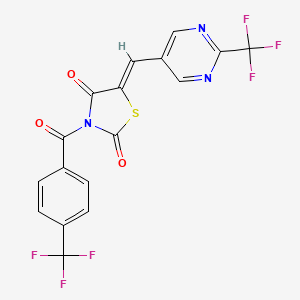
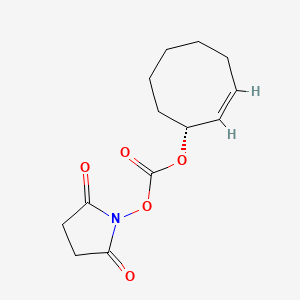
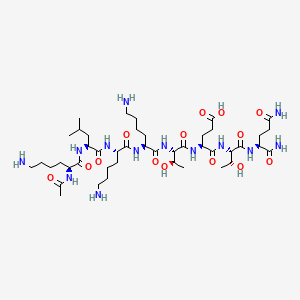
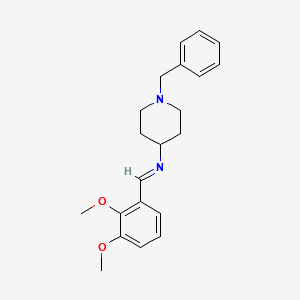


![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
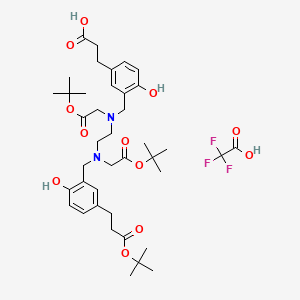

![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)
